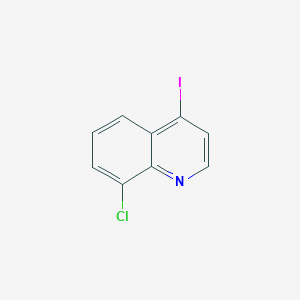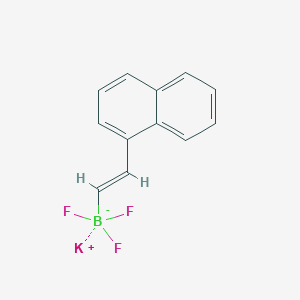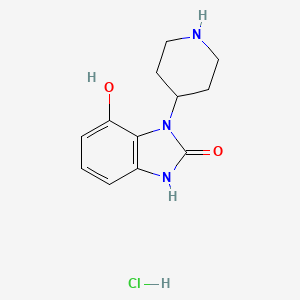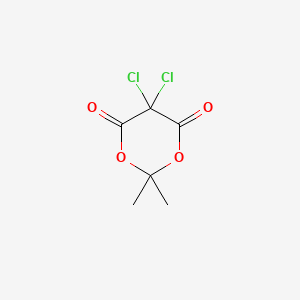
3-Cyclopropyl-1-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-methylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions This compound is notable for its unique structural features, which include a cyclopropyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-methylpiperazine typically involves the reaction of methylpiperazine with cyclopropyl haloalkane, such as cyclopropyl chloromethane. This reaction is usually carried out under inert gas protection, such as nitrogen, and at a suitable temperature to ensure the formation of the desired product . The reaction can be represented as follows:
Methylpiperazine+Cyclopropyl Chloromethane→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as crystallization, purification, and drying to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-1-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce various substituted piperazines .
Scientific Research Applications
3-Cyclopropyl-1-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methylpiperazine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which play crucial roles in mood regulation and cognitive functions. The compound may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of these neurotransmitters .
Comparison with Similar Compounds
- 1-(Cyclopropylmethyl)piperazine
- 1-Methylpiperazine
- 1-(3-Chlorophenyl)piperazine
Comparison: 3-Cyclopropyl-1-methylpiperazine is unique due to the presence of both a cyclopropyl group and a methyl group attached to the piperazine ring. This structural feature distinguishes it from other similar compounds, which may have different substituents or lack the cyclopropyl group.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
3-cyclopropyl-1-methylpiperazine |
InChI |
InChI=1S/C8H16N2/c1-10-5-4-9-8(6-10)7-2-3-7/h7-9H,2-6H2,1H3 |
InChI Key |
IENLASXQGBKAGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC(C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)


![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
![[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)
![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)

![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)
![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13468686.png)
![tert-butyl4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B13468691.png)
